BenchChemオンラインストアへようこそ!

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

LSD1 inhibition Epigenetics Enzymatic assay

Specifically the (1S,2R)-trans stereoisomer, this LSD1 inhibitor (IC50=135 nM, Ki=550 nM) provides >73-fold selectivity over MAO-B, avoiding off-target effects seen with tranylcypromine. Use as a clean probe for target validation, a calibrated reference alongside clinical candidates (ORY-1001, GSK2879552) for dose-response studies, or a chiral building block for brain-penetrant derivatives like RN-1. Consistent stereochemistry ensures reproducible research.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 1221595-65-8
Cat. No. B1393040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
CAS1221595-65-8
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1
InChIKeyWVKRVNMRNFXMKX-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine (CAS 1221595-65-8): A Chiral Phenylcyclopropylamine LSD1 Inhibitor Scaffold


(1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine (CAS 1221595-65-8) is a chiral, trans-configured phenylcyclopropylamine derivative that functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1]. It belongs to a well-established class of mechanism-based, FAD-dependent epigenetic modulators and serves as both a probe molecule and a versatile intermediate for the development of more potent and selective LSD1-targeting agents [1].

Why Simple Substitution of (1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine (1221595-65-8) Fails in LSD1-Targeted Research


The LSD1 inhibitor landscape is defined by a delicate balance between on-target potency, selectivity over structurally related flavin-dependent oxidases (MAO-A, MAO-B, LSD2), and pharmacokinetic suitability. Compounds within the phenylcyclopropylamine class exhibit extreme variability in these parameters—often spanning three orders of magnitude in IC50 values—based on subtle differences in aryl substitution, N-alkylation, and absolute stereochemistry [1]. Generic substitution without precise chiral and substituent control risks introducing either unacceptable off-target activity (especially MAO inhibition) [2] or insufficient LSD1 engagement, rendering the research invalid or the resulting lead series non-progressible. The specific (1S,2R)-2-(4-(benzyloxy)phenyl) stereochemistry and benzyloxy substitution pattern on 1221595-65-8 confer a unique profile of moderate potency paired with excellent MAO-B selectivity, making it a strategic choice for specific experimental contexts where other LSD1 inhibitors are suboptimal [1].

Quantitative Differentiation of (1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine (1221595-65-8) Against Key LSD1 Inhibitor Comparators


Moderate LSD1 Inhibitory Potency: A 430-Fold Improvement Over Tranylcypromine

In a direct biochemical assay, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine demonstrates an LSD1 IC50 of 135 nM, which represents a 430-fold increase in potency compared to the prototypical, unsubstituted phenylcyclopropylamine inhibitor tranylcypromine (TCP) [1]. While significantly less potent than advanced clinical candidates such as ORY-1001 (IC50 ≈ 18 nM) or GSK2879552 (IC50 ≈ 13-16 nM) , this intermediate potency places the compound in a distinct and therapeutically relevant activity window. This level of inhibition is sufficient for robust target engagement in cellular assays without the potential for complete pathway shutdown, which can be advantageous for mechanistic studies or for exploring LSD1 inhibition in non-oncology indications [1].

LSD1 inhibition Epigenetics Enzymatic assay

Superior Selectivity Over MAO-B: Over 73-Fold Window Compared to Potency

A critical limitation of many first-generation LSD1 inhibitors is their potent inhibition of monoamine oxidases (MAOs), leading to undesirable neurological side effects. (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine exhibits a striking selectivity profile against MAO-B, with a Ki of >40,000 nM [1]. This represents a >73-fold selectivity window relative to its LSD1 IC50 (135 nM) and a >4,000-fold selectivity over tranylcypromine's MAO-B IC50 (approx. 95 nM) [2]. In contrast, tranylcypromine demonstrates only a 2.4-fold selectivity for LSD1 over MAO-B [2]. This substantial selectivity window of 1221595-65-8 is a key differentiator, significantly reducing the risk of confounding off-target effects in cellular and in vivo experiments.

Selectivity MAO-B Off-target activity

Chiral Purity Enables the Generation of Highly Potent Derivatives Like RN-1

The defined (1S,2R) stereochemistry of 1221595-65-8 is not merely a quality attribute; it is a functional prerequisite for accessing advanced, highly potent LSD1 inhibitors. This compound serves as the direct chiral precursor to RN-1, a brain-penetrant LSD1 inhibitor with an LSD1 IC50 of ~70 nM and excellent selectivity over MAO-A and MAO-B (IC50s of 0.51 µM and 2.79 µM, respectively) . Derivatization of the primary amine in 1221595-65-8 with an N-alkylated group results in a 2-fold improvement in LSD1 potency and a marked enhancement in brain penetration, demonstrating the value of this specific enantiomer as a key synthetic intermediate .

Chiral synthesis Derivatization Structure-activity relationship

Ki Value of 550 nM Confirms a Moderate Affinity State Suitable for Fragment-Based Approaches

Beyond functional inhibition (IC50), the binding affinity (Ki) provides a thermodynamic measure of the drug-target interaction. (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine exhibits a Ki of 550 nM for LSD1, corresponding to a ΔG° of -8.88 kcal/mol [1]. This moderate affinity is characteristic of a compound that serves as an excellent starting point for fragment-based or structure-guided optimization. In comparison, tranylcypromine has a reported Ki of 26,600 nM (26.6 µM), while the highly optimized clinical candidate GSK2879552 achieves a Ki of 9.6 nM [2]. The 550 nM value for 1221595-65-8 positions it as a tractable lead-like molecule with a significant thermodynamic driving force for binding that can be further optimized.

Binding affinity Fragment-based drug design Thermodynamics

Optimal Application Scenarios for (1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine (1221595-65-8)


Target Validation Studies Requiring Selective LSD1 Inhibition Without MAO-B Confounding

Use 1221595-65-8 as a chemical probe to investigate LSD1-dependent phenotypes in cellular or in vivo models where off-target MAO-B inhibition would otherwise complicate data interpretation. Its >73-fold selectivity window over MAO-B [1] ensures that observed effects are attributable to LSD1 engagement, providing cleaner target validation compared to the use of tranylcypromine or other non-selective inhibitors .

Synthesis of Brain-Penetrant LSD1 Inhibitors (e.g., RN-1) for CNS Applications

Employ the (1S,2R)-stereoisomer as a chiral building block for the synthesis of advanced LSD1 inhibitors like RN-1, which have demonstrated brain penetration and the ability to modulate memory consolidation [1]. The defined stereochemistry is critical for achieving the desired potency and selectivity profile of the final derivative .

Structure-Activity Relationship (SAR) and Fragment-Based Drug Discovery Programs

Utilize this compound as a core scaffold or starting fragment in medicinal chemistry campaigns aimed at optimizing LSD1 inhibition. Its well-characterized potency (IC50 = 135 nM) and affinity (Ki = 550 nM) [1] provide a quantifiable baseline for iterative chemical modifications, enabling rational design of more potent and selective leads.

Comparative Epigenetic Profiling Against Clinical-Stage LSD1 Inhibitors

Include 1221595-65-8 as a reference compound in panels of LSD1 inhibitors (e.g., alongside ORY-1001, GSK2879552) to benchmark the functional and transcriptional consequences of varying degrees of target inhibition [1]. Its moderate potency offers a distinct activity level for dose-response and pathway modulation studies, complementing the profiles of more potent clinical candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.